![molecular formula C16H15ClN2O4 B5762684 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate](/img/structure/B5762684.png)
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate
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Overview
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a 3,4-dimethoxyphenyl group and a 3-chlorobenzoate moiety, connected through an imine linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-chlorobenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or phenyl derivatives.
Scientific Research Applications
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s imine linkage and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenoxybutanoate: Similar structure with a phenoxybutanoate moiety instead of a chlorobenzoate group.
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-isopropoxybenzoate: Contains an isopropoxybenzoate group instead of a chlorobenzoate group.
Uniqueness
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzoate moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-7-6-10(9-14(13)22-2)15(18)19-23-16(20)11-4-3-5-12(17)8-11/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNRVJPGKTAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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